![molecular formula C25H18N4O3 B3905315 2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905315.png)
2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
Overview
Description
The compound “2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone” is a complex organic molecule. It contains an indole group, a vinyl group, a nitrophenyl group, and a quinazolinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group. The exact method would depend on the specific reactions used to introduce each group and the order in which they are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The vinyl group is a type of hydrocarbon with a carbon-carbon double bond. The nitrophenyl group consists of a benzene ring with a nitro group (-NO2) attached, and the quinazolinone group is a type of heterocyclic compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The vinyl group could potentially undergo addition reactions at the carbon-carbon double bond. The nitro group in the nitrophenyl ring is electron-withdrawing, which could make the ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c1-16-17(18-8-2-4-10-20(18)26-16)14-15-24-27-21-11-5-3-9-19(21)25(30)28(24)22-12-6-7-13-23(22)29(31)32/h2-15,26H,1H3/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIWMYACLMTZAN-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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